molecular formula C24H22ClNO B5087957 N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide

N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide

Cat. No. B5087957
M. Wt: 375.9 g/mol
InChI Key: WAGQVHJLZGQKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of compounds known as GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

Mechanism of Action

N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide works by inhibiting the activity of GABA aminotransferase, which is responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which can have a calming and relaxing effect on the nervous system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating the activity of neurons in the brain. By increasing the levels of GABA, N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide can help to reduce the hyperactivity of neurons that can lead to seizures, anxiety, and addiction.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, which can have a calming and relaxing effect on the nervous system. This can help to reduce the hyperactivity of neurons that can lead to seizures, anxiety, and addiction. N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide is a potent and selective inhibitor of GABA aminotransferase, which makes it a valuable tool for studying the role of GABA in the brain. It can be used to investigate the effects of GABA on neuronal activity, as well as its potential therapeutic applications in various neurological and psychiatric disorders. However, one limitation of N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide. One area of interest is the development of new therapeutics based on the inhibition of GABA aminotransferase. N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has shown promise in the treatment of epilepsy, anxiety disorders, and addiction, and further research could lead to the development of new drugs with improved efficacy and safety profiles. Another area of interest is the investigation of the role of GABA in the pathogenesis of neurological and psychiatric disorders. By better understanding the underlying mechanisms of these disorders, it may be possible to develop new treatments that target specific pathways in the brain.

Synthesis Methods

N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide can be synthesized by the reaction of 3-chlorobenzoyl chloride with 2,2-bis(2-methylphenyl)cyclopropanecarboxylic acid in the presence of a base such as triethylamine. The reaction produces N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide as a white crystalline solid with a high purity of over 99%.

Scientific Research Applications

N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which can have a calming and relaxing effect on the nervous system. N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been investigated for its potential use in the treatment of epilepsy, anxiety disorders, and addiction.

properties

IUPAC Name

N-(3-chlorophenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO/c1-16-8-3-5-12-20(16)24(21-13-6-4-9-17(21)2)15-22(24)23(27)26-19-11-7-10-18(25)14-19/h3-14,22H,15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGQVHJLZGQKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CC2C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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